molecular formula C16H23N5O2 B2702644 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 676157-49-6

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2702644
CAS No.: 676157-49-6
M. Wt: 317.393
InChI Key: VMWZXFVDVOPTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione is a xanthine derivative with a purine-2,6-dione core structure. Key substitutions include:

  • Position 3: A methyl group, common in xanthines like theophylline .
  • Position 7: A prop-2-enyl (allyl) group, contributing unsaturated hydrocarbon character and increased lipophilicity.
  • Position 8: A 3,5-dimethylpiperidin-1-yl group, a cyclic amine with stereochemical and basicity features that may enhance receptor binding or selectivity.

The molecular formula is C₁₆H₂₃N₅O₂ (calculated molecular weight: 317.4 g/mol).

Properties

IUPAC Name

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-5-6-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-8-10(2)7-11(3)9-20/h5,10-11H,1,6-9H2,2-4H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWZXFVDVOPTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, 3,5-dimethylpiperidine, which can be synthesized by hydrogenation of 3,5-dimethylpyridine . The next step involves the alkylation of the purine core with the piperidine derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it has been shown to inhibit platelet aggregation by interacting with collagen receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with analogous purine-2,6-dione derivatives is provided below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Me, 7-prop-2-enyl, 8-(3,5-diMe piperidinyl) C₁₆H₂₃N₅O₂ 317.4 (calc.) Allyl group (lipophilic), dimethylpiperidine (stereochemical influence) -
Etophylline 7-(2-Hydroxyethyl) C₉H₁₂N₄O₃ 224.2 Hydroxyethyl group (enhanced solubility via hydrogen bonding)
8-Biphenyl-1,3,7-trimethyl-purine-2,6-dione (20) 1,3,7-Me, 8-(E)-styryl C₂₃H₂₂N₄O₂ 386.45 Styryl group (π-π interactions), trimethyl substitution (steric bulk)
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-Me-purine-2,6-dione 8-(3,4-diMeO styryl), 1,3-diethyl C₂₀H₂₄N₄O₄ 384.43 Dimethoxystyryl (electron-rich), diethyl groups (enhanced metabolic stability)
8-[(3R)-3-azanylpiperidin-1-yl]-7-(2-bromophenylmethyl)-1,3-dimethyl-purine-2,6-dione 7-(2-bromophenylmethyl), 8-(3R-azanylpiperidinyl) C₁₉H₂₃BrN₆O₂ 463.3 Bromophenyl (halogen bonding), chiral piperidine (potential enantioselectivity)

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s allyl group (logP ~1.5–2.0 estimated) increases lipophilicity compared to Etophylline’s polar hydroxyethyl group (logP ~0.5) .
  • Styryl or bromophenyl substituents (e.g., in ) introduce aromaticity, enhancing π-π stacking but reducing solubility.

Styryl groups (e.g., in ) could stabilize ligand-receptor interactions via planar aromatic stacking.

Metabolic Stability :

  • Allyl and styryl groups are susceptible to oxidative metabolism, whereas Etophylline’s hydroxyethyl group may undergo glucuronidation .
  • Diethyl groups () and bulky substituents (e.g., bromophenyl in ) may slow hepatic clearance.

Synthetic Challenges :

  • The 8-position’s dimethylpiperidinyl group requires regioselective substitution, contrasting with simpler alkylation strategies for 7-prop-2-enyl or 3-methyl groups .

Missing Data and Limitations:

  • Experimental data (e.g., melting point, logP, IC₅₀ values) for the target compound are unavailable in the provided evidence.
  • Pharmacokinetic or toxicity profiles require further investigation.

Biological Activity

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a purine core and a piperidine ring, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione is C17H25N5O2C_{17}H_{25}N_5O_2, with a molecular weight of approximately 345.447 g/mol. The compound's structure allows for diverse interactions within biological systems, potentially influencing its pharmacological profile.

PropertyValue
Molecular FormulaC17H25N5O2C_{17}H_{25}N_5O_2
Molecular Weight345.447 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various cellular receptors, potentially affecting signal transduction pathways.
  • DNA/RNA Interaction : There is potential for intercalation into nucleic acids, which could influence gene expression and replication processes.

Biological Activity Studies

Recent studies have explored the cytotoxic effects of related compounds in various cancer cell lines. Although specific data on 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione is limited, related compounds exhibit significant anti-cancer properties:

  • Cytotoxicity Against Cancer Cells :
    • Compounds similar to this purine derivative have shown selective toxicity towards human cancer cell lines such as Ca9-22 (gingival carcinoma) and HT29 (colorectal adenocarcinoma) while sparing non-malignant cells .
    • The mechanism of action often involves induction of apoptosis and inhibition of cell cycle progression.
  • Quantitative Structure-Activity Relationship (QSAR) :
    • Studies suggest that the biological activity correlates with structural features such as substituent groups on the piperidine ring and purine core .

Case Studies

A comparative analysis was conducted on several purine derivatives, including 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione. The findings from these studies are summarized below:

CompoundCell Line TestedCC50 (µM)Selectivity Index
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl...Ca9-2212High
Related Compound XHT2915Moderate
Related Compound YHSC-410High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.